1-Methyl-2-methylenecyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-methylenecyclopropane (MMC) is a cyclic compound that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a colorless liquid that has a sweet odor and is highly flammable. MMC is a cyclopropane derivative that contains a methyl group and a methylene group in its structure. This compound has been extensively studied for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-methylenecyclopropane is not fully understood. However, it is believed that 1-Methyl-2-methylenecyclopropane acts as a cyclopropane mimic and can undergo various reactions similar to cyclopropane. 1-Methyl-2-methylenecyclopropane has been shown to undergo reactions such as ring-opening, ring-expansion, and ring-cleavage reactions, which are typical of cyclopropane derivatives.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methyl-2-methylenecyclopropane are not well understood. However, it has been shown to have a low toxicity profile and is not considered to be mutagenic or carcinogenic. 1-Methyl-2-methylenecyclopropane has been shown to have antifungal and antibacterial properties and has been used as a preservative in cosmetic products.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-methylenecyclopropane has several advantages as a reagent in laboratory experiments. It is a stable and easily handled compound that can be stored for an extended period. It is also a relatively inexpensive compound and is readily available. However, 1-Methyl-2-methylenecyclopropane has limitations in laboratory experiments, including its low reactivity and selectivity, which can limit its use in certain reactions.
Zukünftige Richtungen
1-Methyl-2-methylenecyclopropane has potential applications in various fields, including pharmaceuticals, agrochemicals, and fragrances. Future research could focus on the development of new synthetic methods for 1-Methyl-2-methylenecyclopropane and its derivatives. Further studies could also explore the potential applications of 1-Methyl-2-methylenecyclopropane in drug discovery, as a solvent, and as a catalyst in various chemical reactions. Additionally, future research could focus on the development of new 1-Methyl-2-methylenecyclopropane-based materials with unique properties for use in various applications.
Synthesemethoden
The synthesis of 1-Methyl-2-methylenecyclopropane can be achieved through several methods, including the reaction of cyclopropane with methyllithium and the reaction of methylenecyclopropane with methylmagnesium bromide. The most commonly used method for the synthesis of 1-Methyl-2-methylenecyclopropane is through the reaction of cyclopropane with methyllithium. This method involves the addition of methyllithium to cyclopropane, followed by the elimination of lithium cyclopropanide to yield 1-Methyl-2-methylenecyclopropane.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-methylenecyclopropane has been used extensively in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 1-Methyl-2-methylenecyclopropane has also been used as a solvent, a reagent, and a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
18631-84-0 |
---|---|
Produktname |
1-Methyl-2-methylenecyclopropane |
Molekularformel |
C5H8 |
Molekulargewicht |
68.12 g/mol |
IUPAC-Name |
1-methyl-2-methylidenecyclopropane |
InChI |
InChI=1S/C5H8/c1-4-3-5(4)2/h5H,1,3H2,2H3 |
InChI-Schlüssel |
PKCSMQZDZICOIA-UHFFFAOYSA-N |
SMILES |
CC1CC1=C |
Kanonische SMILES |
CC1CC1=C |
Synonyme |
1-Methyl-2-methylenecyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.